molecular formula C12H14N4 B7825294 2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) CAS No. 3617-11-6

2,2'-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole)

Cat. No.: B7825294
CAS No.: 3617-11-6
M. Wt: 214.27 g/mol
InChI Key: VTSKAODQSCDUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) is a compound belonging to the imidazole family, characterized by its unique structure comprising two imidazole rings connected by a phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . The process involves nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole rings, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The phenylene bridge and imidazole rings can undergo substitution reactions, introducing various substituents that alter the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have enhanced or modified properties compared to the parent compound.

Scientific Research Applications

2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) involves its interaction with various molecular targets. The imidazole rings can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The phenylene bridge provides structural rigidity, allowing the compound to interact with specific biological targets, potentially inhibiting or modulating their functions .

Comparison with Similar Compounds

Uniqueness: 2,2’-(1,4-Phenylene)bis(4,5-dihydro-1H-imidazole) is unique due to its symmetrical structure and the presence of two imidazole rings connected by a phenylene bridge. This configuration provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4H,5-8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSKAODQSCDUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)C3=NCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328887
Record name STK367889
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3617-11-6
Record name STK367889
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.